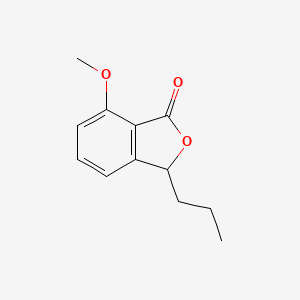![molecular formula C20H25N3OS B14399099 10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL CAS No. 89907-41-5](/img/structure/B14399099.png)
10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL is a compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. This compound is structurally characterized by a phenothiazine core with a 4-methylpiperazin-1-yl propyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through a series of reactions, including the Goldberg reaction, which involves the formation of the phenothiazine ring.
Attachment of the Side Chain: The side chain is attached using a sodamide reaction with 1-(3-Chloropropyl)-4-Methylpiperazine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phenothiazine core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL has several scientific research applications:
Mécanisme D'action
The mechanism of action of 10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets:
Dopamine Receptors: The compound acts as a dopamine receptor antagonist, particularly at D1 and D2 receptors.
Histamine Receptors: It also exhibits antihistaminergic properties by blocking H1 receptors.
Other Pathways: The compound may interact with other neurotransmitter systems, contributing to its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prochlorperazine: A phenothiazine derivative with similar antipsychotic properties.
Trifluoperazine: Another phenothiazine compound used in the treatment of schizophrenia.
Fluphenazine: A related compound with antipsychotic effects.
Uniqueness
10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL is unique due to its specific side chain and the resulting pharmacological profile. Its combination of dopamine and histamine receptor antagonism distinguishes it from other phenothiazine derivatives.
Propriétés
Numéro CAS |
89907-41-5 |
|---|---|
Formule moléculaire |
C20H25N3OS |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-1-ol |
InChI |
InChI=1S/C20H25N3OS/c1-21-12-14-22(15-13-21)10-5-11-23-16-6-2-3-8-18(16)25-19-9-4-7-17(24)20(19)23/h2-4,6-9,24H,5,10-15H2,1H3 |
Clé InChI |
KTFXVRMKCQWMAV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC(=C42)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine](/img/structure/B14399019.png)
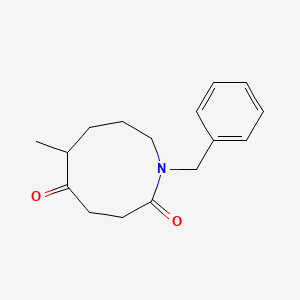
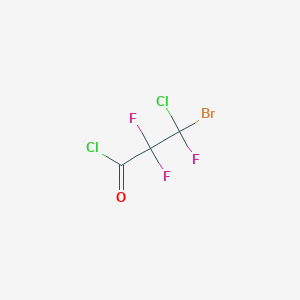
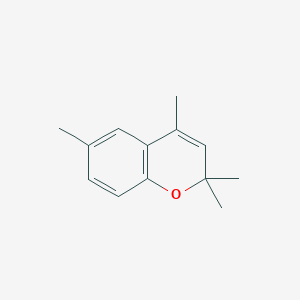
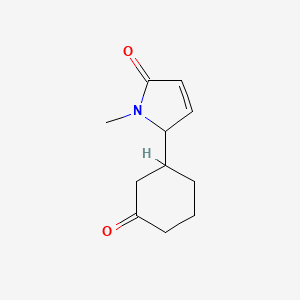
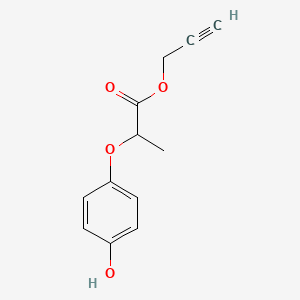
![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)
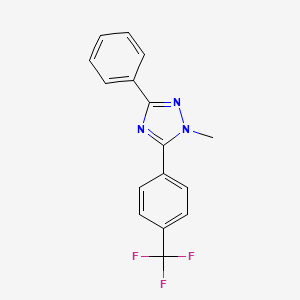
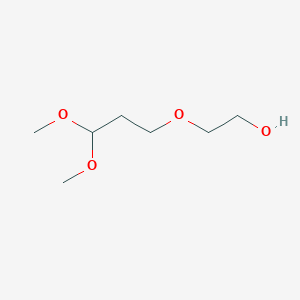
![{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol](/img/structure/B14399076.png)
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14399078.png)
![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)

